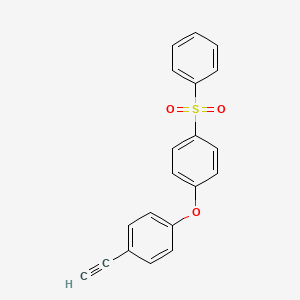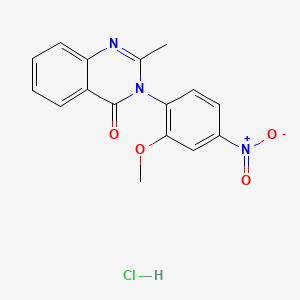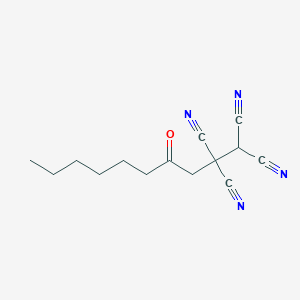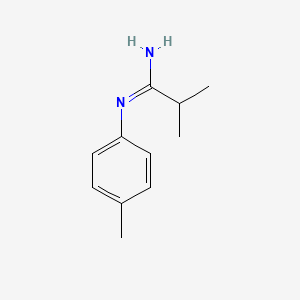
Nickel;rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-rhenium is a compound formed by the combination of nickel and rhenium, two transition metals. Rhenium, discovered in 1925, is known for its high melting point and unique properties, making it valuable in various industrial applications . Nickel, on the other hand, is widely used for its corrosion resistance and strength. The combination of these two metals results in a compound with enhanced properties, suitable for high-temperature and corrosive environments .
準備方法
Synthetic Routes and Reaction Conditions: Nickel-rhenium alloys can be synthesized through various methods, including electrodeposition and high-temperature alloying. Electrodeposition involves the co-deposition of nickel and rhenium from a nickel-rhenium bath containing ammonium rhenate. The process is carried out under galvanostatic conditions, with varying concentrations of ammonium rhenate to achieve different compositions .
Industrial Production Methods: Industrial production of nickel-rhenium alloys often involves high-temperature alloying. This process includes melting nickel and rhenium together at high temperatures, followed by casting and solidification. The resulting alloy can be further processed into various forms, such as rods, wires, and foils .
化学反応の分析
Types of Reactions: Nickel-rhenium undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nickel-rhenium can be oxidized using oxidizing acids such as nitric acid and hot concentrated sulfuric acid.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under high-temperature conditions.
Substitution: Substitution reactions can occur with halides and other reactive species.
Major Products: The major products formed from these reactions include various oxides, halides, and other nickel-rhenium compounds .
科学的研究の応用
Nickel-rhenium has a wide range of scientific research applications:
Biology and Medicine: Research is ongoing into the potential biomedical applications of nickel-rhenium compounds, particularly in drug delivery systems and medical implants due to their biocompatibility and corrosion resistance.
Industry: Nickel-rhenium alloys are used in high-temperature applications such as turbine blades, combustion chambers, and exhaust nozzles in jet engines.
作用機序
The mechanism by which nickel-rhenium exerts its effects is primarily through its structural and electronic properties. Rhenium’s unique electronic structure, characterized by the occupancy of d-states, makes it one of the slowest diffusing elements in nickel-based superalloys. This slow diffusion enhances the creep properties of the alloy, making it more resistant to deformation at high temperatures . Additionally, the interaction of rhenium with interfacial dislocations and its synergistic action with other alloying elements contribute to the overall strengthening mechanism .
類似化合物との比較
- Nickel-tungsten
- Nickel-molybdenum
- Nickel-cobalt
- Nickel-iron
These compounds share some properties with nickel-rhenium but differ in their specific applications and performance characteristics.
特性
CAS番号 |
92838-90-9 |
|---|---|
分子式 |
NiRe |
分子量 |
244.900 g/mol |
IUPAC名 |
nickel;rhenium |
InChI |
InChI=1S/Ni.Re |
InChIキー |
UJRJCSCBZXLGKF-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)


![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)

![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)



![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
